molecular formula C18H19N5S2 B2586745 2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole CAS No. 1105198-77-3

2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole

Cat. No. B2586745
M. Wt: 369.51
InChI Key: NLOZLLNDMLRGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole, also known as PPT, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. PPT belongs to the class of thiadiazole compounds and has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Phenothiazines and Arylpiperazine Derivatives

Recent investigations into phenothiazine derivatives, including those with arylpiperazine substituents, have unveiled promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and other pharmacological activities. These activities are attributed to the interactions of pharmacophoric substituents and the multicyclic ring system with biological targets, highlighting the versatility of these scaffolds in drug discovery (Pluta, Morak-Młodawska, & Jeleń, 2011; Caccia, 2007).

Heterocyclic Chemistry of Pyridine and Benzothiazole

Research on compounds containing pyridine and benzothiazole moieties, akin to the structural elements in the queried compound, has been prolific. These studies emphasize the synthesis, properties, and diverse applications, including their role in biological activities and electrochemical functionalities. The versatility of these heterocycles in forming complexes with significant spectroscopic and structural attributes underscores their importance in scientific research applications (Boča, Jameson, & Linert, 2011).

Cytochrome P450 Inhibition

Compounds with heterocyclic structures similar to the queried molecule have been studied for their potential as selective inhibitors of cytochrome P450 isoforms. This research is crucial in understanding drug-drug interactions and developing safer pharmacological agents (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

DNA Interaction and Minor Groove Binding

The interaction of bis-benzimidazole compounds with DNA, particularly through minor groove binding, has been extensively studied. These interactions are crucial for understanding the molecular basis of DNA recognition and are pivotal in designing novel therapeutic agents (Issar & Kakkar, 2013).

properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5S2/c1-2-6-16(7-3-1)22-9-11-23(12-10-22)17-20-21-18(25-17)24-14-15-5-4-8-19-13-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOZLLNDMLRGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole

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